Product packaging for Kahweol acetate(Cat. No.:CAS No. 81760-47-6)

Kahweol acetate

Cat. No.: B1663006
CAS No.: 81760-47-6
M. Wt: 356.5 g/mol
InChI Key: OJLWVPDNBQAHRT-RWKVYSHYSA-N
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Description

Background and Academic Significance of Kahweol (B1673272) Acetate (B1210297)

Kahweol acetate is a naturally occurring diterpene compound found in coffee beans, particularly in unfiltered coffee beverages like espresso and Turkish coffee. nih.govnih.gov It is an acetylated form of kahweol, another coffee diterpene. nih.gov The chemical formula for this compound is C₂₂H₂₈O₄, and its molecular weight is 356.47 g/mol . nih.govbioscience.co.uk The academic significance of this compound stems from its diverse and potent biological activities, which have been the subject of extensive scientific investigation. nih.govnih.govtandfonline.com Research has highlighted its potential in various therapeutic areas, primarily focusing on its anti-inflammatory, anti-angiogenic, and anti-tumor properties. nih.govnih.govplos.org These properties make this compound a compound of considerable interest in the fields of pharmacology and medicinal chemistry for its potential role in disease prevention and treatment. nih.govtandfonline.com

Research Scope and Strategic Objectives

The primary scope of research on this compound is to elucidate its mechanisms of action and evaluate its therapeutic potential across a range of diseases. A significant area of focus is its anti-cancer activity, with studies investigating its effects on various cancer cell lines, including prostate, renal, and fibrosarcoma. nih.govnih.govscispace.com Research objectives in this area include identifying the molecular pathways targeted by this compound to inhibit cancer cell proliferation, migration, and to induce apoptosis (programmed cell death). nih.govmdpi.com

Another key research direction is the investigation of its anti-inflammatory properties. plos.orgresearchgate.net Studies aim to understand how this compound modulates inflammatory pathways, such as the inhibition of pro-inflammatory mediators. plos.orgresearchgate.net Furthermore, the anti-angiogenic effects of this compound, which is its ability to inhibit the formation of new blood vessels, are being explored as a potential mechanism to control tumor growth and metastasis. nih.govplos.org

Research also extends to its role in bone metabolism, specifically its effects on osteoclastogenesis, the process of bone resorption. nih.govresearchgate.net The strategic objective here is to determine if this compound can be a potential therapeutic agent for bone-related diseases by inhibiting the cells responsible for bone breakdown. nih.govresearchgate.net

Detailed Research Findings

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects in various preclinical studies. Research has shown that it can inhibit the proliferation and migration of cancer cells and induce apoptosis. nih.govscispace.com

Prostate Cancer: In human prostate cancer cell lines (PC-3, DU145, and LNCaP), this compound, particularly in combination with cafestol (B1668206), synergistically inhibited cell proliferation and migration. scispace.comnih.gov This was associated with the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and cleaved PARP, and the downregulation of anti-apoptotic proteins such as STAT3, Bcl-2, and Bcl-xL. nih.gov Furthermore, it was observed to decrease the levels of the androgen receptor, a key driver in prostate cancer progression. nih.govscispace.com In an in vivo study using a xenograft mouse model, oral administration of this compound and cafestol significantly inhibited tumor growth. scispace.comnih.gov

Renal Cancer: In human renal cancer cell lines (ACHN and Caki-1), this compound inhibited cell proliferation and migration in a dose-dependent manner. nih.gov The combination of this compound and cafestol showed synergistic effects, leading to the induction of apoptosis and inhibition of the epithelial-mesenchymal transition (EMT), a process involved in metastasis. nih.govresearchgate.net Mechanistically, this was linked to the inhibition of Akt and ERK phosphorylation. nih.govresearchgate.net Additionally, this compound was found to downregulate the expression of C-C chemokine receptors (CCR2, CCR5, and CCR6) and programmed death-ligand 1 (PD-L1), suggesting an effect on the tumor microenvironment. nih.govresearchgate.net

Fibrosarcoma: In the fibrosarcoma HT-1080 cell line, this compound was found to inhibit cancer cell invasion and migration by suppressing the activity of matrix metalloproteinase-9 (MMP-9). nih.gov This inhibition was achieved through the suppression of NF-κB activity and the Akt, p38 MAPK, and JNK1/2 signaling pathways. nih.gov

Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cells, kahweol, a related compound, has been shown to decrease cell proliferation and induce apoptosis by inhibiting the Src/mTOR/STAT3 signaling pathway. mdpi.com

Cancer TypeCell LinesKey FindingsMolecular Mechanisms
Prostate CancerPC-3, DU145, LNCaPInhibited proliferation and migration; induced apoptosis; inhibited tumor growth in vivo. nih.govscispace.comnih.govUpregulation of cleaved caspase-3 and PARP; downregulation of STAT3, Bcl-2, Bcl-xL, and androgen receptor. nih.gov
Renal CancerACHN, Caki-1Inhibited proliferation and migration; induced apoptosis; inhibited epithelial-mesenchymal transition. nih.govresearchgate.netInhibition of Akt and ERK phosphorylation; downregulation of CCR2, CCR5, CCR6, and PD-L1. nih.govresearchgate.net
FibrosarcomaHT-1080Inhibited invasion and migration. nih.govInhibition of MMP-9 via suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling. nih.gov
Hepatocellular CarcinomaHCC cells(Kahweol) Decreased cell proliferation; induced apoptosis. mdpi.com(Kahweol) Inhibition of the Src/mTOR/STAT3 signaling pathway. mdpi.com

Anti-Inflammatory and Anti-Angiogenic Activity

This compound exhibits potent anti-inflammatory and anti-angiogenic properties. nih.govplos.org These activities are crucial for its potential therapeutic effects, as inflammation and angiogenesis are key processes in the development of many diseases, including cancer. plos.orgresearchgate.net

Anti-Inflammatory Effects: Kahweol has been shown to inhibit key inflammatory mediators. plos.orgresearchgate.net In human endothelial cells, it inhibits the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme, and the secretion of monocyte chemoattractant protein-1 (MCP-1), a chemokine involved in recruiting inflammatory cells. plos.org By regulating these inflammatory molecules, this compound can help to mitigate inflammatory responses. nih.govresearchgate.net

Anti-Angiogenic Effects: Research has demonstrated that kahweol is a potent anti-angiogenic compound. plos.org It has shown inhibitory effects in various in vivo and ex vivo angiogenesis models. plos.org In vitro studies have revealed that kahweol inhibits several key steps of angiogenesis, including endothelial cell proliferation, migration, invasion, and tube formation. plos.orgmdpi.com It also targets matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes that are critical for the remodeling of the extracellular matrix during angiogenesis. plos.org

ActivityModelKey FindingsMolecular Targets
Anti-InflammatoryHuman Endothelial CellsInhibited the expression and secretion of pro-inflammatory mediators. plos.orgCOX-2, MCP-1. plos.org
Anti-AngiogenicIn vivo and ex vivo modelsInhibited the formation of new blood vessels. plos.orgNot specified in detail for these models.
In vitro (Endothelial Cells)Inhibited endothelial cell proliferation, migration, invasion, and tube formation. plos.orgmdpi.comMMP-2, uPA. plos.org

Effects on Osteoclastogenesis

Bone homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.govnih.gov An imbalance favoring osteoclast activity can lead to bone diseases like osteoporosis. nih.goveurekalert.org Research has shown that coffee diterpenes, including kahweol, can influence bone cell function. nih.govresearchgate.net

Studies have demonstrated that kahweol has an inhibitory effect on osteoclastogenesis, the differentiation and formation of osteoclasts. nih.govresearchgate.net It has been shown to prevent the formation of osteoclasts and suppress their bone-resorbing activity. nih.gov At the molecular level, this is achieved by markedly decreasing the RANKL-induced phosphorylation of extracellular signal-regulated kinase (Erk) and the inhibitor of nuclear factor kappa B alpha (IκBα). nih.govresearchgate.net Interestingly, research comparing kahweol to cafestol found that kahweol has a stronger inhibitory effect on osteoclast differentiation. nih.govresearchgate.net These findings suggest that this compound may have potential as a novel agent for treating bone diseases characterized by excessive bone resorption. nih.gov

ProcessEffect of KahweolMolecular Mechanism
Osteoclast DifferentiationInhibitory. nih.govresearchgate.netDecreased RANKL-induced phosphorylation of Erk and IκBα. nih.govresearchgate.net
Bone Resorption ActivitySuppressive. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O4 B1663006 Kahweol acetate CAS No. 81760-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLWVPDNBQAHRT-PCEBFAEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002187
Record name (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81760-47-6
Record name Kahweol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Biological Sourcing of Kahweol Acetate

Elucidation of Kahweol (B1673272) Acetate (B1210297) Biosynthetic Pathways

The biosynthesis of kahweol acetate begins with the synthesis of its parent diterpene, kahweol. Diterpenes are a class of terpenoids derived from the precursor geranylgeranyl diphosphate (B83284) (GGDP). researchgate.net The formation of the characteristic furan (B31954) ring of kahweol involves a series of enzymatic cyclizations and modifications of the GGDP backbone.

While the complete enzymatic pathway for the conversion of GGDP to kahweol is not fully elucidated, it is understood to be a multi-step process within the plant cell. Following the synthesis of kahweol, the final step in the formation of this compound is an esterification reaction. This involves the enzymatic transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to the hydroxyl group of kahweol. This reaction is catalyzed by an acetyltransferase enzyme.

Studies have demonstrated the feasibility of synthesizing kahweol esters, including this compound, through lipase-catalyzed reactions. unesp.brnih.gov Lipases are enzymes that can catalyze esterification in organic media. researchgate.net For instance, the use of immobilized lipases has been shown to be effective in producing various kahweol esters. unesp.brresearchgate.net This enzymatic synthesis provides a potential route for the production of these compounds outside of their natural plant sources. unesp.br

Natural Occurrence and Variability in Plant Matrices

The primary natural source of kahweol and its esters, including this compound, is the coffee bean. researchgate.net The concentration of these diterpenes is highly variable and depends on several factors, including the coffee species, geographical origin, and processing methods such as roasting. globaljournals.orgmedicalresearchjournal.orgcabidigitallibrary.org

Coffea arabica beans have a significantly higher concentration of kahweol compared to Coffea canephora (Robusta) beans. medicalresearchjournal.orgmdpi.com In their unroasted, green state, Arabica beans can contain substantial amounts of kahweol. mdpi.comnih.gov Other parts of the coffee plant, such as the flowers and somatic embryos, have also been shown to contain kahweol, although typically in lower concentrations than the beans. cabidigitallibrary.org

The process of roasting has a significant impact on the levels of kahweol. As roasting temperature and duration increase, the concentration of kahweol tends to decrease due to thermal degradation. globaljournals.orgmedicalresearchjournal.orgnih.gov Lightly roasted beans generally retain the highest levels of kahweol. globaljournals.orgmedicalresearchjournal.org

The following tables summarize the variability of kahweol content in different coffee matrices based on published research findings.

Table 1: Kahweol Content in Different Coffee Species (Green Beans)

Coffee Species Kahweol Content (mg/100g) Cafestol (B1668206) Content (mg/100g)
Arabica 371 - 986 221 - 604
Robusta 5 - 8 239 - 250
Liberica 152 - 154 273 - 283
Excelsa 54 - 95 334 - 616

Data sourced from reference mdpi.com

Table 2: Effect of Roasting on Kahweol Content in Arabica Coffee Beans

Roasting Level Kahweol Content (mg/100g) Cafestol Content (mg/100g)
Light Roast 453 ± 8.62 622 ± 5.29
Medium Roast Lower than light roast Lower than light roast
High Roast Lower than medium roast Lower than medium roast

Data sourced from reference globaljournals.orgmedicalresearchjournal.org

It is important to note that kahweol is often found esterified with fatty acids, such as palmitic acid, forming kahweol palmitate. researchgate.netresearchgate.net These esters, along with the free form of kahweol, contribute to the total diterpene content of coffee beans. researchgate.net

Advanced Analytical Methodologies for Kahweol Acetate Research

Chromatographic Techniques for Rigorous Quantification

Chromatography is fundamental to separating kahweol (B1673272) acetate (B1210297) from other related diterpenes and matrix components, enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific applications and methodologies.

High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the analysis of kahweol and its esters due to its suitability for thermolabile compounds. researchgate.net Reverse-phase HPLC (RP-HPLC) is particularly effective for separating diterpenes. nih.govphcogres.com A common approach involves using a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v), which provides excellent resolution and well-defined peaks. nih.govresearchgate.netresearchgate.net Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, with specific wavelengths set for optimal sensitivity; for instance, the maximum absorption for kahweol (the parent alcohol of kahweol acetate) is at 290 nm. phcogres.comresearchgate.netresearchgate.net

Method validation studies have demonstrated the robustness of HPLC for diterpene analysis, showing high linearity, precision, and recovery rates. researchgate.netphcogres.comcolab.ws For example, one validated method reported average recoveries of 96% to 110% for spiked coffee samples. researchgate.net The limits of detection (LOD) and quantification (LOQ) are typically low, allowing for the measurement of trace amounts. In one study, the LOD and LOQ for kahweol were found to be 7.35 ppm and 24.52 ppm, respectively. phcogres.com Since this compound is often present alongside other diterpenes like cafestol (B1668206), HPLC methods are optimized for the simultaneous quantification of these compounds. nih.govresearchgate.net

Table 1: Typical HPLC-DAD Parameters for Diterpene Analysis
ParameterConditionSource
Chromatography SystemReverse-Phase HPLC (RP-HPLC) nih.govphcogres.com
ColumnKinetex XBC-C18 or similar phcogres.com
Mobile PhaseIsocratic elution with Acetonitrile/Water (e.g., 55:75 v/v) nih.govphcogres.com
Flow Rate~1.2 - 1.5 mL/min phcogres.comresearchgate.net
DetectorDiode Array Detector (DAD) or UV Detector researchgate.netresearchgate.net
Detection Wavelength~290 nm for Kahweol derivatives researchgate.netresearchgate.net
Retention Time (Kahweol)~6.7 minutes phcogres.com

Gas Chromatography (GC) can also be used for the analysis of coffee diterpenes. nih.gov However, its application to thermolabile compounds like kahweol and its esters is more challenging compared to HPLC. researchgate.net The high temperatures required for GC analysis can lead to the degradation of these molecules. researchgate.net Despite this limitation, GC coupled with a mass spectrometry detector (GC-MS), particularly with an ion trap mass spectrometer (GC-ITDMS), has been utilized for identification purposes. nih.gov To overcome the issue of thermal instability, derivatization techniques may be employed, though this adds complexity to the sample preparation process. For routine quantification of intact this compound, HPLC remains the more appropriate and widely used method. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and unambiguous identification of this compound. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while Mass Spectrometry (MS), especially when coupled with liquid chromatography, offers high sensitivity and specificity for both identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of kahweol and its derivatives. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are used to map the complete chemical structure. researchgate.net Specific proton signals in the ¹H-NMR spectrum can be integrated for quantitative analysis without the need for chemical derivatization. doi.org For instance, the proton signal at approximately 6.14 ppm is characteristic of kahweol and can be used for its quantification. breedcafs.eu The analysis is typically performed in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). researchgate.netmaxapress.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are also employed to correlate proton and carbon signals, confirming the structural assignments. researchgate.net

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Kahweol Skeleton in CDCl₃
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
2-~129.0 researchgate.net
3-~108.0 researchgate.net
17~4.1~68.0 researchgate.net
Proton at C2 (kahweol)~6.14- doi.orgbreedcafs.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This hybrid technique is exceptionally well-suited for identifying and quantifying kahweol esters in complex mixtures like coffee extracts. phcogres.comresearchgate.netnih.gov The use of an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode is common. phcogres.commaxapress.com

For enhanced specificity, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. phcogres.combreedcafs.eu This involves selecting a specific precursor ion (the molecular ion of the target compound) and monitoring for a characteristic product ion that forms after fragmentation. For kahweol, the transition of the precursor ion [M+H]⁺ at m/z 315.10 to product ions such as m/z 297, 279, or 144.90 is monitored. phcogres.combreedcafs.eu This high degree of specificity allows for reliable identification and quantification even at very low concentrations. phcogres.com

Table 3: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Kahweol
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Source
Kahweol315.10296.90, 278.90, 144.90 phcogres.com

Advanced Extraction and Sample Preparation Protocols

The accuracy of any analytical method heavily relies on the efficiency of the initial extraction and sample preparation. For this compound and other diterpenes, which are primarily found as fatty acid esters in coffee oil, a saponification step is crucial. phcogres.comnih.gov This process involves alkaline hydrolysis (e.g., using potassium hydroxide) to cleave the ester bonds, liberating the free diterpene alcohols (kahweol and cafestol) for easier analysis. researchgate.netphcogres.com

Several extraction methods have been compared for their efficiency. nih.govscielo.br

Direct Hot Saponification (DHS): This method involves heating the sample with a saponifying solution (e.g., KOH in ethanol) at around 80°C. scielo.br It is considered highly efficient, quick, and economical for extracting diterpenes from roasted coffee. nih.govscielo.br

Direct Cold Saponification (DCS): A variation performed at room temperature, which is generally less efficient than DHS. scielo.br

Soxhlet Extraction followed by Saponification: This involves a preliminary extraction of the total lipid fraction using a solvent like methyl tert-butyl ether (MTBE) in a Soxhlet apparatus, followed by saponification of the extract. researchgate.netscielo.br

Liquid-Liquid Extraction: Following saponification, the free diterpenes are extracted from the aqueous phase into an organic solvent such as MTBE or diethyl ether. researchgate.netphcogres.com

Studies have shown that Direct Hot Saponification (DHS) yields significantly higher amounts of kahweol and cafestol compared to other methods. scielo.br One study found that the diterpene content from DHS was 15% higher than from DCS and up to 88% higher than methods involving a preliminary lipid extraction step like Soxhlet. researchgate.netscielo.br

Table 4: Comparison of Diterpene Yields from Different Extraction Methods on Roasted Coffee
MethodKahweol Yield (mg/100g)Cafestol Yield (mg/100g)Relative EfficiencySource
Direct Hot Saponification (DHS)930.2568.6Most Efficient researchgate.netscielo.br
Direct Cold Saponification (DCS)~790~483~15% less than DHS scielo.br
Soxhlet (SO) + SaponificationLower YieldLower YieldUp to 88% less than DHS scielo.br
Bligh and Dyer (BD) + SaponificationLower YieldLower YieldUp to 88% less than DHS scielo.br

Mechanistic Investigations of Kahweol Acetate in Cellular and Molecular Biology

Identification and Characterization of Molecular Targets and Pathways

Kahweol (B1673272) acetate (B1210297) exerts its biological effects by interacting with a range of molecular targets, thereby influencing critical cellular pathways. In human fibrosarcoma cells, kahweol acetate has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and migration. nih.govreddit.com This inhibition is achieved by suppressing the activity of nuclear factor kappa B (NF-κB), a key transcription factor that regulates MMP-9 expression. nih.govreddit.com

Furthermore, in prostate cancer cells, this compound, often studied in conjunction with the related compound cafestol (B1668206), has been found to downregulate the androgen receptor (AR), a crucial driver of prostate cancer proliferation. nih.govnih.gov The compound also reduces the levels of chemokine receptors CCR2 and CCR5. nih.govnih.gov In renal cancer cells, this compound and cafestol have been observed to inhibit CCR2, CCR5, and CCR6. nih.gov These findings highlight the compound's ability to interfere with key molecules that support cancer cell growth, survival, and spread.

Table 1: Molecular Targets of this compound

Cell Type Target Observed Effect Reference
Human Fibrosarcoma (HT-1080) Matrix Metalloproteinase-9 (MMP-9) Inhibition nih.govreddit.com
Human Prostate Cancer (PC-3, DU145, LNCaP) Androgen Receptor (AR) Downregulation nih.govnih.gov
Human Prostate Cancer (PC-3, DU145, LNCaP) Chemokine Receptor 2 (CCR2) Downregulation nih.govnih.gov
Human Prostate Cancer (PC-3, DU145, LNCaP) Chemokine Receptor 5 (CCR5) Downregulation nih.govnih.gov
Human Renal Cancer (Caki) Chemokine Receptor 2 (CCR2) Inhibition nih.gov
Human Renal Cancer (Caki) Chemokine Receptor 5 (CCR5) Inhibition nih.gov
Human Renal Cancer (Caki) Chemokine Receptor 6 (CCR6) Inhibition nih.gov

Modulation of Intracellular Signaling Cascades

The interaction of this compound with its molecular targets triggers a cascade of events that modulate various intracellular signaling pathways critical for cell fate.

This compound has been shown to significantly interfere with several key kinase signaling pathways. In human fibrosarcoma cells, it suppresses the phosphorylation of Akt, c-Jun N-terminal kinase (JNK) 1/2, and p38 mitogen-activated protein kinase (MAPK). nih.govreddit.com These kinases are upstream regulators of MMP-9 expression, and their inhibition by this compound contributes to its anti-invasive effects. nih.govreddit.com Similarly, in renal cancer cells, this compound, in combination with cafestol, was found to inhibit the phosphorylation of both Akt and extracellular signal-regulated kinase (ERK). nih.gov

Research on the related compound kahweol further supports these findings. In hepatocellular carcinoma (HCC) cells, kahweol inhibits the phosphorylation of Src, a non-receptor tyrosine kinase involved in tumor growth. nih.govnih.gov This inhibition subsequently leads to the downregulation of downstream pathways, including mTOR and STAT3. nih.govnih.gov In colorectal cancer cells, the degradation of cyclin D1 is dependent on the activity of ERK1/2 and JNK. nih.govnih.gov

The modulation of kinase pathways by this compound ultimately impacts the activity of various transcription factors that control gene expression related to cell proliferation, survival, and inflammation.

NF-κB: In human fibrosarcoma cells, this compound suppresses the activation of NF-κB, which is a critical step in its inhibition of MMP-9 expression. nih.govreddit.com Studies on kahweol have also demonstrated its ability to inhibit NF-κB activation in liver cells and pancreatic β-cells. mdpi.commdpi.comnih.gov

STAT3: this compound has been shown to diminish the levels of the anti-apoptotic protein STAT3 in human prostate cancer cells. nih.gov The related compound kahweol also decreases the phosphorylation of STAT3 in hepatocellular carcinoma cells and keratinocytes. nih.govmdpi.commdpi.com

Nrf2: Kahweol has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. reddit.comnih.govnih.govresearchgate.net It increases Nrf2 protein levels by reducing the expression of its inhibitor, Keap1, thereby enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov

Sp1: In oral squamous cancer cell lines, kahweol has been shown to suppress the transcription factor Sp1, which is involved in cell growth and apoptosis. nih.gov

ATF3 and CREB1: In human colorectal cancer cells, kahweol induces the expression of Activating Transcription Factor 3 (ATF3), a pro-apoptotic protein. nih.govnih.gov This upregulation is mediated through the transcriptional activity of cAMP response element-binding protein (CREB), which acts as a cis-element for ATF3 activation. nih.govnih.gov The activation of ATF3 by kahweol is also dependent on the ERK1/2 and GSK3β pathways. nih.gov

This compound influences cell cycle progression primarily through the regulation of key proteins. A significant body of research on kahweol demonstrates its ability to decrease the protein levels of cyclin D1 in human colorectal cancer cells. nih.govnih.govresearchgate.net Cyclin D1 is a crucial regulator that promotes the transition from the G1 to the S phase of the cell cycle. researchgate.netyoutube.comyoutube.com The reduction in cyclin D1 is not due to a change in its mRNA level but rather to an increase in its proteasomal degradation. nih.gov This degradation is facilitated by kahweol-induced phosphorylation of cyclin D1 at the threonine-286 residue, a process dependent on the ERK1/2, JNK, and GSK3β pathways. nih.govnih.gov

Induction Mechanisms of Programmed Cell Death (Apoptosis)

A key aspect of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of various pro-apoptotic proteins.

In human prostate cancer cells, treatment with this compound leads to a significant increase in the levels of cleaved caspase-3 and its downstream target, cleaved poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of these proteins is a hallmark of apoptosis. nih.gov This finding is supported by studies on kahweol, which show similar effects in various cancer cell lines, including lung adenocarcinoma and mesothelioma. nih.gov In mesothelioma cells, kahweol was specifically shown to upregulate the pro-apoptotic protein Bax. nih.govresearchgate.net The Bcl-2 family of proteins, including Bax, are central regulators of apoptosis, with Bax promoting the release of cytochrome c from the mitochondria. wikipedia.orgfrontiersin.orgyoutube.com The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, leading to the activation of the caspase cascade. nih.govwikipedia.org

Table 2: Modulation of Apoptotic Proteins by this compound and Kahweol

Compound Cell Type Protein Observed Effect Reference
This compound Human Prostate Cancer (DU-145) Cleaved Caspase-3 Upregulation nih.gov
This compound Human Prostate Cancer (DU-145) Cleaved PARP Upregulation nih.gov
Kahweol Malignant Pleural Mesothelioma (MSTO-211H) Bax Upregulation nih.govresearchgate.net
Kahweol Breast Cancer (MDA-MB231) Caspase-3/7, Caspase-9 Upregulation nih.gov
Kahweol Breast Cancer (MDA-MB231) Cytochrome c Increased Release nih.gov
Kahweol Hepatocellular Carcinoma (Hep3B, SNU182) Cleaved Caspase-3 Upregulation nih.gov
Kahweol Hepatocellular Carcinoma (Hep3B, SNU182) Cleaved PARP Upregulation nih.gov

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)

This compound has been shown to influence the expression of key anti-apoptotic proteins, thereby promoting programmed cell death in cancerous cells. Research indicates that treatment with this compound, often in combination with cafestol, leads to a significant downregulation of Bcl-2 and Bcl-xL proteins. nih.govmdpi.comnih.gov The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and a reduction in the anti-apoptotic members shifts the cellular balance towards apoptosis.

Table 1: Effect of this compound on Anti-apoptotic Proteins

Exploration of Caspase-Independent Apoptosis Pathways

While apoptosis is often executed through a caspase-dependent cascade, evidence suggests that this compound may also induce cell death through caspase-independent mechanisms. In studies involving human renal cancer cells, treatment with this compound and cafestol led to an increase in the pro-apoptotic protein Bax. nih.gov However, the characteristic fragmentation of caspase-3 and PARP, hallmarks of caspase-dependent apoptosis, was not observed. nih.gov

This finding points towards the activation of a caspase-independent apoptotic pathway. nih.gov Bax is known to be capable of inducing apoptosis without the involvement of caspases. nih.gov The diterpenes may trigger apoptosis through this alternative route, although the precise mechanisms in renal cell cancer require further investigation. nih.gov This suggests a versatile mode of action for this compound, enabling it to overcome potential resistance to conventional apoptosis-inducing agents that rely solely on caspase activation.

Mechanisms Underlying Antiproliferative and Antimigratory Activities

Inhibition of Cellular Proliferation Dynamics

This compound demonstrates significant antiproliferative effects across various cancer cell lines. In human renal cancer cells (ACHN and Caki-1), this compound treatment resulted in a dose-dependent inhibition of proliferation. nih.gov Similarly, in human prostate cancer cells, this compound was identified as one of the key coffee compounds that inhibit proliferation in a dose-dependent manner. nih.gov The combination of this compound and cafestol has been shown to synergistically inhibit the proliferation of both renal and prostate cancer cells. nih.govnih.gov Mechanistic studies reveal that these effects are partly due to the inhibition of key signaling pathways that are central to tumor progression, such as the Akt and ERK phosphorylation pathways. nih.govresearchgate.netnih.gov By targeting these fundamental cellular processes, this compound effectively curtails the uncontrolled growth of cancer cells.

Suppression of Cell Migration and Invasion (e.g., MMP-9, uPA)

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has been found to effectively suppress these processes. In human fibrosarcoma cells, this compound attenuated cell migration and invasion, notably by inhibiting Matrix Metalloproteinase-9 (MMP-9). mdpi.comnih.gov MMP-9 is an enzyme that degrades the extracellular matrix, a key step in enabling cancer cell invasion. The inhibitory action of this compound on MMP-9 is achieved through the suppression of several signaling pathways that regulate its activity, including NF-κB, Akt, p38 MAPK, and JNK1/2. mdpi.com

Furthermore, studies on the related compound kahweol have shown its ability to inhibit not only MMP-2 but also urokinase-type plasminogen activator (uPA), another crucial enzyme in extracellular matrix remodeling, in human endothelial cells. plos.orgnih.gov This suggests a broader impact on the machinery that facilitates cell invasion. The combined inhibitory effects on these key molecules underscore the potential of this compound in hindering metastasis.

Table 2: this compound's Effect on Migration and Invasion-Related Proteins

Modulation of Epithelial-Mesenchymal Transition (EMT) Phenotypes

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness. This compound has been demonstrated to inhibit EMT. nih.govresearchgate.netnih.gov In studies on both renal and prostate cancer cells, the combination of this compound and cafestol was shown to inhibit EMT, contributing to the suppression of cell migration. nih.govnih.gov This inhibition of EMT is a crucial mechanism underlying the compound's antimigratory and anti-invasive properties, as it helps to maintain the less motile epithelial phenotype of cancer cells, thereby reducing their metastatic potential.

Anti-Inflammatory Action Mechanisms of this compound

Chronic inflammation is a known driver of cancer development and progression. This compound and its precursor, kahweol, exhibit significant anti-inflammatory properties. nih.govtandfonline.com One of the key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in tumors and plays a role in inflammation and angiogenesis. plos.orgnih.gov Studies have shown that kahweol can inhibit COX-2 expression in endothelial cells. plos.orgnih.gov

Furthermore, this compound has been found to suppress the activity of NF-κB, a transcription factor that regulates the expression of numerous inflammatory genes. mdpi.com In fibrosarcoma cells, this compound was shown to inhibit PMA-induced NF-κB activity. mdpi.com Kahweol has also been reported to inhibit the secretion of monocyte chemoattractant protein-1 (MCP-1), a chemokine involved in recruiting inflammatory cells to the tumor microenvironment. plos.orgnih.gov By targeting these key inflammatory mediators and pathways, this compound can help to mitigate the pro-tumorigenic effects of chronic inflammation. nih.govtandfonline.com

Regulation of Inflammatory Mediators and Cytokine Expression (e.g., ICAM1, MCP1, IL-8)

This compound has been shown to modulate the expression of several key molecules involved in the inflammatory cascade. While much of the research has focused on its parent compound, kahweol, the findings provide a strong indication of the mechanisms applicable to this compound.

Studies have demonstrated that kahweol can suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) in endothelial cells. semanticscholar.orgtandfonline.com ICAM-1 is a transmembrane protein that plays a crucial role in the adhesion of leukocytes to the endothelium, a critical step in the inflammatory response. MCP-1 is a chemokine that recruits monocytes to sites of inflammation. By inhibiting the expression of these molecules, kahweol and by extension, this compound, can interfere with the trafficking of immune cells to inflamed tissues.

In the context of this compound specifically, research in human renal cancer cells has shown that it can downregulate the expression of C-C chemokine receptors 2, 5, and 6 (CCR2, CCR5, and CCR6). mdpi.com These receptors are activated by various chemokines and are involved in the migration of immune cells. Furthermore, emerging evidence suggests that kahweol and cafestol, a structurally related diterpene, regulate inflammatory mediators such as ICAM-1, MCP-1, and Interleukin-8 (IL-8), which are implicated in the progression of cardiovascular disease. plos.orgnih.gov IL-8 is a potent chemoattractant for neutrophils and other granulocytes.

The table below summarizes the effects of this compound and its related compound, kahweol, on key inflammatory mediators.

Mediator Effect Cell/Model System Compound Reference
ICAM-1Inhibition of protein and mRNA expressionHuman Endothelial CellsKahweol researchgate.net
MCP-1Suppression of secretionHuman Endothelial CellsKahweol semanticscholar.orgtandfonline.com
CCR2, CCR5, CCR6Downregulation of expressionHuman Renal Cancer Cells (ACHN and Caki-1)This compound mdpi.com
IL-8Regulation of expressionNot specifiedKahweol/Cafestol plos.orgnih.gov

Cyclooxygenase (COX-2) Expression and Activity Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a significant role in the synthesis of prostaglandins, which are potent inflammatory mediators. The modulation of COX-2 expression and activity is a key target for anti-inflammatory therapies.

Research has shown that kahweol significantly suppresses the lipopolysaccharide (LPS)-induced expression of COX-2 protein and mRNA in macrophages. plos.org This suppression leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 pathway. The mechanism of this suppression involves the inhibition of the NF-κB signaling pathway, a critical regulator of COX-2 gene expression. plos.org

Furthermore, in human endothelial cells, kahweol has been demonstrated to inhibit the expression of COX-2 in a dose-dependent manner. semanticscholar.orgtandfonline.com A product information sheet for this compound from a commercial supplier also notes its ability to suppress the expression of COX-2 in various cellular and animal models, indicating that this is a recognized activity of the compound. nih.gov

The inhibitory effects of kahweol and its acetate form on COX-2 are summarized in the table below.

Effect Mechanism Cell/Model System Compound Reference
Suppression of COX-2 protein and mRNA expressionInhibition of NF-κB activationMacrophages (RAW 264.7)Kahweol plos.org
Inhibition of COX-2 protein expressionDose-dependent inhibitionHuman Endothelial Cells (HUVEC)Kahweol semanticscholar.orgtandfonline.com
Suppression of COX-2 expressionNot specifiedCellular and animal modelsThis compound nih.gov

Antioxidant Action Mechanisms

Activation of Antioxidant Response Element Pathways (e.g., Keap1/Nrf2/ARE)

A primary mechanism through which this compound exerts its antioxidant effects is via the activation of the Keap1/Nrf2/ARE pathway. This pathway is a central regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive through its binding to Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

Studies have shown that kahweol can induce the Nrf2/heme oxygenase-1 (HO-1) pathway. mdpi.comresearchgate.netnih.gov It achieves this by reducing the protein levels of Keap1, which in turn allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1. mdpi.comresearchgate.netnih.gov This leads to the increased expression of these protective enzymes. Interestingly, the reduction of Keap1 by kahweol appears to occur without a corresponding decrease in Keap1 mRNA levels, suggesting a post-transcriptional regulatory mechanism. mdpi.comresearchgate.netnih.gov

The activation of this pathway is a key component of the chemopreventive properties attributed to coffee diterpenes. researchgate.net

Mitigation of Oxidative Stress and Reactive Oxygen Species

By activating the Keap1/Nrf2/ARE pathway, this compound can effectively mitigate oxidative stress and reduce the levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.

Research has demonstrated that kahweol can suppress the generation of ROS induced by agents like hydrogen peroxide (H₂O₂) in hepatocytes. nih.gov This protective effect is associated with an increase in the expression of antioxidant enzymes like HO-1. Furthermore, in pancreatic β-cells, kahweol has been shown to reduce intracellular ROS levels, which is beneficial for cell survival and function. semanticscholar.org In human breast cancer cells, kahweol has been observed to increase the production of ROS, which, in this context, contributes to its antitumor effects by inducing apoptosis. researchgate.net

A study on this compound and cafestol also noted that these compounds did not cause DNA damage in human peripheral lymphocytes, suggesting a protective or non-damaging effect on normal cells. nih.gov

The following table details the antioxidant actions of kahweol and its acetate form.

Effect Mechanism Cell/Model System Compound Reference
Activation of Nrf2/HO-1 pathwayReduction of Keap1 protein levelsHepatocytes (AML12 and primary mouse)Kahweol mdpi.comresearchgate.netnih.gov
Suppression of H₂O₂-induced ROSNot specifiedHepatocytes (AML12)Kahweol nih.gov
Reduction of intracellular ROSNot specifiedPancreatic β-cells (INS-1)Kahweol semanticscholar.org
No DNA damage observedNot specifiedHuman Peripheral LymphocytesThis compound nih.gov

Neuromodulatory Mechanisms of Action

The neuromodulatory effects of this compound are an emerging area of research. While direct studies on this compound are limited, research on kahweol provides insights into its potential neuroprotective mechanisms.

Kahweol has been shown to protect human neuroblastoma cells from methylglyoxal-induced mitochondrial dysfunction, preventing a decline in bioenergetics and suppressing the production of ROS and reactive nitrogen species (RNS). nih.gov It also offers mitochondrial protection against hydrogen peroxide-induced oxidative stress. nih.gov These protective effects are, at least in part, mediated by the upregulation of heme oxygenase-1 through the PI3K/Akt and p38 signaling pathways. nih.gov

In the context of neuroinflammation, which is implicated in neurodegenerative diseases, kahweol has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system. This is achieved by suppressing the production of pro-inflammatory mediators.

A study in Caenorhabditis elegans has suggested that kahweol can extend lifespan through the insulin/insulin-like growth factor-1 signaling pathway, which is a conserved pathway that also plays a role in neuronal function and longevity in higher organisms. nih.gov While not a direct measure of neuromodulation in mammals, this finding points to the interaction of kahweol with fundamental signaling pathways that are relevant to neuronal health.

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. This compound and its parent compound have demonstrated significant anti-angiogenic properties.

Kahweol has been shown to inhibit several key steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation. semanticscholar.orgplos.orgplos.orgnih.gov It exerts these effects in a dose-dependent manner in human umbilical vein endothelial cells (HUVECs). plos.orgplos.orgnih.gov The anti-angiogenic activity of kahweol has also been confirmed in in vivo models, such as the chicken chorioallantoic membrane (CAM) assay and in zebrafish. plos.orgplos.orgnih.gov

A key molecular target in the anti-angiogenic action of these compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Kahweol has been found to decrease the secretion of VEGF in cancer cells. researchgate.net Moreover, a study on this compound in renal cancer cells suggests that it may exert anti-angiogenic effects by downregulating the VEGF receptor-2 (VEGFR-2), a primary mediator of VEGF's pro-angiogenic signals. nih.gov

The table below summarizes the anti-angiogenic mechanisms of kahweol and this compound.

Effect Mechanism Cell/Model System Compound Reference
Inhibition of endothelial cell proliferation, migration, and tube formationNot specifiedHuman Umbilical Vein Endothelial Cells (HUVEC)Kahweol semanticscholar.orgplos.orgplos.orgnih.gov
Decreased secretion of VEGFSuppression of STAT3 activationCancer cellsKahweol researchgate.net
Downregulation of VEGFR-2Implied from synergistic effect with VEGFR inhibitorRenal Cancer CellsThis compound nih.gov

Melanogenesis Regulatory Mechanisms

This compound has been investigated for its role in modulating the synthesis of melanin (B1238610), a process known as melanogenesis. The compound's effects are primarily linked to its ability to interfere with key signaling pathways and alter the morphology of melanocytes.

Effects on Melanogenesis-Associated Signaling Pathways

Research indicates that the parent compound of this compound, kahweol, modulates melanogenesis primarily by targeting extracellular melanin. mdpi.comresearchgate.net Studies using B16F10 mouse melanoma cells have shown that while intracellular melanin content is not significantly affected, the amount of extracellular melanin is considerably reduced. mdpi.com For instance, treatment with kahweol at specific concentrations resulted in a significant decrease in extracellular melanin. mdpi.com This effect was found to be comparable to that of kojic acid, a well-established inhibitor of melanogenesis. mdpi.com

The mechanism behind this reduction in melanin involves the activation of specific signaling pathways. mdpi.com The mitogen-activated protein kinase (MAPK) family, particularly the extracellular signal-regulated kinase (ERK)1/2, is a key regulator of melanogenesis. plos.org Activation of the ERK pathway typically leads to the inhibition of melanin synthesis. mdpi.com In vitro studies have demonstrated that kahweol can significantly increase the phosphorylation of ERK1/2. mdpi.com This upregulation of phospho-ERK is a critical step that leads to the suppression of melanogenesis. mdpi.com The activation of ERK inhibits melanogenesis through the regulation of the microphthalmia-associated transcription factor (MITF). mdpi.com MITF is a master transcription factor for the tyrosinase gene, which is essential for melanocyte differentiation and function. mdpi.comnih.gov

Conversely, other signaling pathways known to influence melanogenesis, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, did not show significant changes in phosphorylation levels upon treatment with kahweol. mdpi.com This suggests a degree of specificity in the compound's mechanism of action, primarily targeting the ERK pathway to exert its anti-melanogenic effects. mdpi.com

Table 1: Effect of Kahweol (Parent Compound of this compound) on Melanogenesis Markers in B16F10 Cells
TreatmentParameter MeasuredObserved EffectReference
Kahweol (30 µM)Extracellular Melanin~61% reduction mdpi.com
Kahweol (30 µM)Phospho-ERK Levels3.03-fold increase mdpi.com
KahweolPhospho-AKT LevelsNo significant change mdpi.com
Kojic Acid (500 µM)Extracellular Melanin~69% reduction mdpi.com

Modulation of Cellular Dendrite Formation

The transfer of melanin from melanocytes to surrounding keratinocytes is a crucial step in skin pigmentation and is dependent on the morphology of the melanocytes, including their dendrites. This compound's parent compound, kahweol, has been shown to influence the dendritic structure of human melanocytes. mdpi.com

Table 2: Effect of Kahweol on Dendricity in Human Melanocytes (HEMn-MP)
TreatmentParameter MeasuredObserved EffectReference
Kahweol (10 µM)Total Dendrite Length~22% decrease mdpi.com
Kahweol (10 µM)Dendrite NumberSignificant reduction observed mdpi.com

Bone Metabolism Modulation Mechanisms

This compound and its parent diterpene, kahweol, have demonstrated significant effects on bone metabolism, influencing the balance between bone resorption by osteoclasts and bone formation by osteoblasts. nih.govresearchgate.net

Inhibition of Osteoclastogenesis and Bone Resorption (e.g., RANKL, NFATc1)

The formation of bone-resorbing osteoclasts (osteoclastogenesis) is a process critically regulated by the cytokine known as Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). nih.gov Kahweol has been shown to potently inhibit RANKL-induced osteoclastogenesis in bone marrow-derived macrophages (BMMs) and murine monocytic RAW-D cells. nih.gov This inhibition prevents the formation of multinucleated osteoclasts and suppresses their bone-resorbing activity. nih.govresearchgate.net

The molecular mechanism underlying this inhibition involves the disruption of key RANKL-stimulated signaling pathways. nih.gov Kahweol has been found to abolish the phosphorylation of extracellular signal-regulated kinase (Erk) and impair the phosphorylation of Akt, both of which are downstream of RANKL signaling. nih.govnih.gov

A master regulator for osteoclast differentiation is the Nuclear Factor of Activated T-cells cytoplasmic-1 (NFATc1). nih.govnih.gov RANKL stimulation normally leads to the robust induction of NFATc1. spandidos-publications.com Research has demonstrated that kahweol treatment leads to the downregulation of NFATc1 protein levels. nih.gov By impairing NFATc1 expression, kahweol consequently suppresses the expression of NFATc1-target genes that are crucial for osteoclast function, such as Src and Cathepsin K. nih.gov

Table 3: Mechanistic Effects of Kahweol on Osteoclast Differentiation
Target Molecule/ProcessEffect of KahweolCellular OutcomeReference
RANKL-induced Osteoclast FormationInhibitedReduced number of osteoclasts nih.gov
Phosphorylation of ErkAbolishedInhibition of downstream signaling nih.gov
Phosphorylation of AktImpairedInhibition of downstream signaling nih.gov
NFATc1 Protein ExpressionDown-regulatedInhibition of osteoclast differentiation nih.gov
Src and Cathepsin K ExpressionDown-regulatedReduced bone resorption activity nih.gov

Promotion of Osteoblast Differentiation

In addition to inhibiting bone resorption, related coffee diterpenes have been shown to positively influence bone formation. nih.govresearchgate.net While the inhibitory effect of kahweol on osteoclasts is well-documented, its structural analog cafestol has been specifically noted for promoting the differentiation of osteoblastic cells. researchgate.net This suggests a dual-action potential for these compounds in managing bone health.

The promotion of osteoblast differentiation is characterized by an increase in the mRNA levels of key osteoblastic markers. researchgate.net Osteoblasts are responsible for synthesizing new bone matrix, and enhancing their differentiation is a key strategy in promoting bone formation. mdpi.commdpi.com While direct studies on this compound's promotion of osteoblast differentiation are less common, the activity of related compounds suggests that it may contribute to a favorable balance in bone remodeling by not only halting resorption but also potentially supporting formation. nih.govresearchgate.net This multifaceted influence on both osteoclasts and osteoblasts highlights its potential as a modulator of bone metabolism. researchgate.net

Structure Activity Relationship Sar Studies of Kahweol Acetate

Identification of Key Structural Determinants for Biological Activity

The molecular architecture of kahweol (B1673272) acetate (B1210297) possesses several key features that are considered critical for its biological activities, particularly its anti-cancer properties. Research has indicated that the entire molecular scaffold, including the diterpene core and the furan (B31954) ring, contributes to its efficacy.

Studies have shown that kahweol acetate, along with cafestol (B1668206), can inhibit the proliferation and migration of various cancer cells, including prostate and renal cancer cells. nih.gov This suggests that the fundamental diterpenoid structure is a primary determinant of its biological function. The complex ring system and its stereochemistry likely play a significant role in how the molecule interacts with biological targets.

Furthermore, the furan ring, a heterocyclic aromatic ring containing one oxygen atom, is a recognized pharmacophore in many biologically active compounds and is believed to be a key contributor to the activity of this compound. researchgate.net The reactivity of this ring system is thought to be important for some of the compound's biological effects.

Impact of Specific Functional Group Modifications on Potency and Selectivity

While comprehensive studies involving the synthesis and evaluation of a wide range of this compound derivatives are limited, the comparison between this compound, kahweol, and cafestol provides valuable insights into the influence of specific functional groups on its biological activity.

The most notable functional group in this compound, distinguishing it from kahweol, is the acetate group at the C-17 position. The presence of this acetate group appears to be significant for its anti-cancer activity. For instance, in studies on human prostate cancer cells, this compound was identified as one of the key active compounds in coffee responsible for inhibiting cell proliferation and migration. nih.gov This suggests that the acetylation of kahweol may enhance its potency or alter its selectivity towards certain biological targets.

The conjugated double bond within the furan ring of kahweol and its acetylated form, this compound, is another critical structural feature. This double bond is absent in cafestol. This structural difference is thought to increase the reactivity of the furan ring in kahweol and this compound, potentially making it more susceptible to metabolic activation or interaction with cellular nucleophiles. nih.gov This increased reactivity could explain some of the observed differences in the biological effects between kahweol- and cafestol-type diterpenes.

Comparative SAR Analysis with Related Diterpenes (e.g., Cafestol)

A comparative analysis of the structure-activity relationships of this compound and cafestol highlights the subtle yet significant impact of their structural differences on their biological profiles. Both molecules share the same core diterpene skeleton, but differ in the furan ring and the presence of an acetate group in this compound.

CompoundKey Structural Difference from CafestolImpact on Biological Activity
Kahweol Presence of a double bond in the furan ring.Generally shows stronger antioxidant and anti-inflammatory effects. The double bond increases the reactivity of the furan ring. nih.govnih.gov
This compound Presence of a double bond in the furan ring and an acetate group at C-17.Exhibits potent anti-cancer properties, including inhibition of cell proliferation and migration. The acetate group may enhance its activity compared to kahweol in certain contexts. nih.gov
Cafestol Saturated furan ring.Also possesses anti-cancer properties, but the potency and specific mechanisms can differ from kahweol and this compound. nih.gov

Studies have demonstrated that both this compound and cafestol can synergistically inhibit the proliferation and migration of cancer cells, indicating that while their individual activities may vary, they can act on complementary pathways. nih.gov For example, in human renal cancer cells, the combination of this compound and cafestol led to a synergistic inhibition of cell proliferation and migration. nih.gov

The difference in the furan ring structure between kahweol/kahweol acetate and cafestol has been shown to affect their chemical reactivity. Under acidic conditions mimicking the stomach, kahweol's furan ring is more prone to opening, a reaction driven by the presence of the conjugated double bond. nih.gov This differential reactivity could lead to the formation of different metabolites and, consequently, distinct biological effects.

Synthesis and Derivatization Strategies for Kahweol Acetate Analogues

Chemical Synthetic Pathways for Kahweol (B1673272) Acetate (B1210297)

Kahweol acetate is a naturally occurring compound found primarily in the oil of coffee beans, where diterpenes like kahweol and cafestol (B1668206) exist as esters. nih.govnih.gov Its primary source is extraction from coffee, often alongside its parent compound, kahweol. researchgate.net

While it is naturally available, chemical synthesis provides a means to produce the compound with high purity and to create derivatives. The synthesis of this compound from its precursor, kahweol, is a direct process involving the acetylation of the primary alcohol group. This standard organic chemistry reaction can be accomplished by treating kahweol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to neutralize the acidic byproduct. The successful characterization of such acetylated derivatives has been confirmed through classical spectroscopic methods. researchgate.net This synthetic route offers a reliable pathway for producing this compound for research and potential development.

Rational Design and Development of Novel this compound Derivatives

The structural modification of natural products is a well-established strategy in drug discovery to develop novel compounds with enhanced efficacy, stability, or solubility. nih.gov Although this compound itself has demonstrated significant biological activity, the rational design of novel derivatives offers the potential to create analogues with improved pharmacological profiles. nih.gov

This approach uses the existing this compound molecule as a chemical scaffold. Modifications can be guided by the known structure-activity relationships of related compounds. For instance, kahweol and cafestol are structural analogues, differing only by an additional double bond in the furan (B31954) ring of kahweol, which contributes to differences in their biological activities. researchgate.nettandfonline.com This suggests that modifications to the furan ring or other functional groups on the diterpene backbone could modulate the compound's activity.

The goal of such derivatization is to explore the mode of action and potentially discover new drugs. nih.gov Strategies could include altering the ester group, modifying the hydroxyl group, or changing the saturation of the ring structures to influence how the molecule interacts with biological targets. While specific research focused solely on the rational design of novel this compound derivatives is not extensively documented, the principles of natural product modification provide a clear path forward for future research. nih.gov

Preclinical Evaluation of Biological Activities of Synthesized Analogues

The most extensively studied analogue and combination partner for this compound is the structurally similar coffee diterpene, cafestol. Preclinical studies have focused heavily on evaluating the synergistic anti-cancer effects of these two compounds in various cancer models.

In prostate cancer, the combination of this compound and cafestol has been shown to inhibit the proliferation and migration of multiple human prostate cancer cell lines in a dose-dependent manner. nih.gov Research indicates these effects are achieved through the induction of apoptosis (programmed cell death) and the inhibition of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis. nih.gov A xenograft study in mice further confirmed that oral administration of this compound and cafestol significantly inhibited tumor growth, highlighting their potential in a living system. nih.gov Mechanistically, the compounds were found to decrease the androgen receptor, a key driver in prostate cancer, and downregulate chemokine receptors like CCR2 and CCR5. nih.govnih.gov

Table 1: Preclinical Findings of this compound in Prostate Cancer Models

Cancer Model Cell Lines Compound(s) Key Molecular Targets Functional Impact Citation(s)
Human Prostate Cancer LNCaP, PC-3, DU145 This compound & Cafestol Androgen Receptor (AR), CCR2, CCR5 Synergistically inhibited cell proliferation and migration; Induced apoptosis; Inhibited EMT; Reduced nuclear AR. nih.govbioscience.co.uk
Xenograft Mouse Model SCID mice with prostate cancer cells This compound & Cafestol Not specified in detail for the in vivo model Significantly inhibited tumor growth. nih.gov

Similar synergistic effects have been observed in studies on human renal cancer cells. The combination of this compound and cafestol potently inhibited cell proliferation and migration in ACHN and Caki-1 renal cancer cells. researchgate.netnih.gov The underlying mechanisms involve the inhibition of key signaling pathways that promote tumor growth and metastasis, specifically the Akt and ERK phosphorylation pathways. researchgate.netnih.gov Furthermore, the compounds were found to downregulate programmed death-ligand 1 (PD-L1), a protein that helps cancer cells evade the immune system, suggesting the compounds may also affect the tumor microenvironment. researchgate.netnih.gov

Table 2: Preclinical Findings of this compound in Renal and Fibrosarcoma Cancer Models

Cancer Model Cell Lines Compound(s) Key Molecular Targets Functional Impact Citation(s)
Human Renal Cancer ACHN, Caki-1 This compound & Cafestol Akt, ERK, STAT3, Bcl-2, Bcl-xL, PD-L1, CCR2, CCR5, CCR6 Synergistically inhibited cell proliferation and migration; Induced apoptosis; Inhibited EMT. researchgate.netnih.gov
Human Fibrosarcoma HT-1080 This compound MMP-9, NF-κB, Akt, p38 MAPK, JNK1/2 Attenuated cancer formation, proliferation, and migration. nih.gov

In fibrosarcoma cells (HT-1080), this compound alone was found to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion. nih.gov This inhibition was achieved by suppressing several signaling pathways, including NF-κB, Akt, p38 MAPK, and JNK1/2. nih.gov These preclinical evaluations consistently demonstrate the anti-cancer potential of this compound, particularly in combination with cafestol, across different cancer types.

Preclinical Research Models for Kahweol Acetate Evaluation

In Vivo Animal Models for Efficacy and Systemic Effects

Following promising in vitro results, in vivo animal models are essential for evaluating the systemic efficacy and potential effects of a compound on a whole organism.

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a standard method for assessing the in vivo anti-tumor efficacy of a compound. In a prostate cancer study, human DU-145 cells were injected into severe combined immunodeficient (SCID) mice. scispace.comnih.gov Subsequent oral administration of kahweol (B1673272) acetate (B1210297) and cafestol (B1668206) resulted in a significant inhibition of tumor growth. scispace.comnih.gov This demonstrates that the compound can exert anti-tumor effects when administered systemically in a living organism.

Table: In Vivo Xenograft Studies with Kahweol Acetate

Cancer TypeAnimal ModelCell LineFindings
Prostate Cancer SCID miceDU-145Oral administration of this compound and cafestol significantly inhibited tumor growth. scispace.comnih.gov

Beyond cancer, kahweol and its derivatives have been investigated in animal models of other diseases.

Liver Damage: In mouse models of liver damage, kahweol has shown protective effects. Studies using carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA) to induce liver fibrosis in mice found that kahweol treatment significantly decreased the accumulation of extracellular matrix and reduced hepatic fibrosis. The mechanism is thought to involve the inhibition of inflammatory pathways and the suppression of oxidative stress. Kahweol was shown to decrease the expression of connective tissue growth factor (CTGF), a key molecule in the development of fibrosis.

Atherosclerosis: The role of coffee diterpenes in cardiovascular health is complex. Some studies in animal models have investigated the effects of cafestol and kahweol on plasma lipids, which are a key factor in atherosclerosis. However, results have been variable across different animal species, and no single model perfectly replicates the effects on lipoproteins seen in humans. Research using human hepatoma HepG2 cells suggests that these diterpenes may downregulate hepatic LDL receptors, but further in vivo studies specifically modeling atherosclerosis are needed to clarify the direct impact of this compound on lesion development.

Bone Degenerative Diseases: There is evidence suggesting that kahweol and cafestol may have beneficial effects on bone health. scispace.com They have been reported to inhibit osteoclast differentiation and bone resorption while promoting the differentiation of osteoblasts, the cells responsible for bone formation. scispace.com This indicates a potential role in ameliorating degenerative bone diseases like osteoarthritis, though specific animal model studies focusing on this compound for these conditions are an area for further research.

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models, primarily utilizing human cancer cell lines, have been instrumental in elucidating the molecular and cellular effects of this compound. These models allow for the controlled investigation of the compound's mechanisms of action in a biological context that mimics certain aspects of human tissues. Research has predominantly focused on various cancer types, revealing significant anti-proliferative, pro-apoptotic, and anti-migratory properties of this compound.

Studies on human prostate cancer cell lines, including PC-3, DU145, and LNCaP, have demonstrated that this compound can significantly inhibit cell proliferation and migration. nih.govmdpi.comnih.gov In these cell lines, this compound, often in synergy with another coffee diterpene, cafestol, induces apoptosis. nih.govnih.gov This is achieved through the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and its downstream target, cleaved PARP. nih.govmdpi.com Concurrently, a downregulation of anti-apoptotic proteins like STAT3, Bcl-2, and Bcl-xL has been observed. nih.govmdpi.com Furthermore, treatment with this compound has been shown to decrease the levels of the androgen receptor (AR), a key driver of prostate cancer proliferation. nih.govmdpi.com

In the context of renal cancer, research using human renal cancer cell lines ACHN and Caki-1 has shown that this compound significantly inhibits cell proliferation in a dose-dependent manner. nih.gov Similar to its effects on prostate cancer cells, this compound, in combination with cafestol, synergistically inhibits cell proliferation and migration by inducing apoptosis and inhibiting the epithelial-mesenchymal transition (EMT). nih.govresearchgate.net Mechanistic studies have revealed that these effects are associated with the inhibition of Akt and ERK phosphorylation. nih.govresearchgate.net

Furthermore, investigations into the tumor microenvironment have shown that this compound can downregulate the expression of C-C chemokine receptors (CCR2, CCR5, and CCR6) and programmed death-ligand 1 (PD-L1) in renal cancer cells. nih.govresearchgate.net This suggests that this compound may also influence the immunological tolerance of cancer cells. nih.gov

Research on fibrosarcoma using the HT-1080 cell line has indicated that this compound can attenuate cancer cell formation, proliferation, and migration. mdpi.com The mechanism behind this is the inhibition of MMP-9, which is achieved through the suppression of PMA-induced NF-κB activity and the Akt, p38 MAPK, and JNK1/2 signaling pathways. mdpi.com

The following tables summarize the key findings from these ex vivo cell culture studies.

Table 1: Effects of this compound on Prostate Cancer Cell Lines

Cell Line(s)Key FindingsMolecular Mechanisms
PC-3, DU145, LNCaPInhibition of proliferation and migration; Induction of apoptosis. nih.govmdpi.comnih.govUpregulation of cleaved caspase-3 and cleaved PARP; Downregulation of STAT3, Bcl-2, and Bcl-xL; Decreased androgen receptor (AR) levels. nih.govmdpi.com
DU145Inhibition of tumor growth in xenograft models (co-administered with cafestol). nih.govDownregulation of CCL-2, CCL-5, CCR-2, and CCR-5. nih.gov

Table 2: Effects of this compound on Renal Cancer Cell Lines

Cell Line(s)Key FindingsMolecular Mechanisms
ACHN, Caki-1Dose-dependent inhibition of cell proliferation; Synergistic inhibition of proliferation and migration with cafestol; Induction of apoptosis and inhibition of EMT. nih.govresearchgate.netInhibition of Akt and ERK phosphorylation. nih.govresearchgate.net
ACHN, Caki-1Downregulation of immune signaling molecules. nih.govDecreased expression of CCR2, CCR5, CCR6, and PD-L1. nih.gov

Table 3: Effects of this compound on Other Cancer Cell Lines

Cell LineCancer TypeKey FindingsMolecular Mechanisms
HT-1080FibrosarcomaAttenuation of cancer formation, proliferation, and migration. mdpi.comInhibition of MMP-9 via suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling. mdpi.com

Pharmacological Research Beyond Efficacy Preclinical Focus

Metabolic Fate and Biotransformation in Preclinical Animal Models

Detailed research specifically outlining the metabolic journey of kahweol (B1673272) acetate (B1210297) in preclinical animal models is limited. However, studies on its parent compound, kahweol, and the structurally similar diterpene cafestol (B1668206), provide foundational insights. Pharmacokinetic studies in animal models involving kahweol and cafestol reveal a complex pattern of distribution and biotransformation. As an acetylated derivative, it is anticipated that kahweol acetate undergoes deacetylation to its primary form, kahweol, as a key step in its metabolic pathway.

Preclinical investigations have demonstrated that coffee diterpenes can modulate Phase II detoxification enzymes. For instance, kahweol has been shown to induce the activity of crucial enzyme systems involved in carcinogen detoxification, such as glutathione (B108866) S-transferase. This suggests that a significant aspect of its biotransformation involves interaction with and enhancement of the body's natural detoxification pathways. Studies using CD1 pregnant mice to investigate the metabolism of other complex molecules have shown that metabolites can include various conjugates, indicating that this compound likely undergoes extensive metabolic processing. nih.gov

Enzyme Induction and Inhibition Profiles (e.g., Cytochrome P450, Sulfotransferase)

This compound and its related compounds have been shown to significantly interact with key metabolic enzymes, particularly the Cytochrome P450 (CYP450) and sulfotransferase (SULT) systems. These interactions are critical as they can alter the metabolism of various substances.

A study in male F344 rats provides specific data on this topic. When administered a diet containing a 1:1 mixture of kahweol and cafestol (K/C) for ten days, a notable inhibition of several hepatic CYP450 enzymes was observed. nih.gov The activities of CYP1A1, CYP1A2, CYP2B1, and CYP2B2 were all decreased by approximately 50%. nih.gov This inhibition was further confirmed at the genetic level, where a decrease in the messenger RNA (mRNA) for CYP1A2 and CYP3A9 was recorded. nih.gov In the same study, the K/C mixture also led to a reduction in SULT activity by roughly 25%. nih.gov However, the activity and mRNA levels of CYP2E1 remained unchanged by the diterpene treatment. nih.gov

This inhibitory profile suggests that these compounds can influence the metabolic pathways of other drugs or xenobiotics that are substrates for these specific enzymes.

Table 1: Effect of Kahweol/Cafestol (K/C) Mixture on Hepatic Enzyme Activity in F344 Rats

Enzyme/Sub-familyObserved Effect on ActivityApproximate Percentage ChangeReference
Cytochrome P450
CYP1A1Inhibition~50% Decrease nih.gov
CYP1A2Inhibition~50% Decrease nih.gov
CYP2B1Inhibition~50% Decrease nih.gov
CYP2B2Inhibition~50% Decrease nih.gov
CYP2E1No Change0% nih.gov
Sulfotransferase
SULTInhibition~25% Decrease nih.gov

Interaction with Drug-Resistant Pathways in Preclinical Settings

A significant area of preclinical research has been the interaction of this compound with pathways associated with drug resistance in cancer. Advanced cancers, such as renal cancer, are known for being highly resistant to therapies. nih.gov this compound, often in combination with cafestol, has demonstrated the ability to modulate several pathways implicated in chemoresistance.

In preclinical models of human renal cancer, this compound and cafestol were found to downregulate the expression of Programmed Death-Ligand 1 (PD-L1). nih.gov PD-L1 is a critical immune checkpoint protein that cancer cells often exploit to evade the host's immune system, and its inhibition is a key strategy in modern immunotherapy. The same study also noted a downregulation of C-C chemokine receptors 2, 5, and 6, which are involved in tumor progression and the tumor microenvironment. nih.gov

Mechanistic studies have further revealed that these diterpenes inhibit key signaling molecules like Akt and ERK. nih.gov The phosphorylation of these kinases is central to many processes that drive tumor progression and resistance. By inhibiting these pathways, this compound may help to overcome cellular mechanisms that confer resistance to conventional cancer treatments.

Assessment of Synergistic and Antagonistic Interactions with Co-Administered Bioactive Compounds

Preclinical studies have consistently highlighted the synergistic interactions between this compound and the related coffee diterpene, cafestol. Synergy occurs when the combined effect of two compounds is greater than the sum of their individual effects.

In studies using human prostate cancer cells, a combination of this compound and cafestol synergistically inhibited cell proliferation and migration, with a calculated combination index of less than 1 confirming the synergy. nih.gov This enhanced effect was associated with the induction of apoptosis (programmed cell death) and the inhibition of the epithelial-mesenchymal transition, a process linked to metastasis. nih.gov A xenograft study in SCID mice further confirmed that the oral administration of both compounds significantly inhibited tumor growth in vivo. nih.gov

Similar synergistic effects were observed in human renal cancer cells. nih.gov The combination of this compound and cafestol was more effective at inhibiting cell proliferation and migration than either compound alone. nih.gov This synergistic action was linked to the induction of apoptosis and inhibition of key survival pathways. nih.gov No significant antagonistic interactions have been prominently reported in the context of these preclinical cancer studies.

Table 2: Summary of Synergistic Interactions of this compound with Cafestol in Preclinical Cancer Models

Cancer ModelObserved Synergistic EffectsKey MechanismsReference
Prostate Cancer Inhibition of cell proliferation and migration; Inhibition of in vivo tumor growth.Induction of apoptosis; Inhibition of epithelial-mesenchymal transition; Downregulation of androgen receptor. nih.gov
Renal Cancer Inhibition of cell proliferation and migration.Induction of apoptosis; Inhibition of Akt and ERK phosphorylation; Downregulation of PD-L1 and CCRs. nih.gov

Advanced Omics Approaches in Kahweol Acetate Research

Proteomic Profiling of Cellular Responses to Kahweol (B1673272) Acetate (B1210297)

Proteomic analyses have been instrumental in identifying the protein targets and signaling pathways modulated by kahweol acetate. These studies have primarily focused on its effects in cancer cell lines, revealing a consistent pattern of intervention in key cellular processes such as apoptosis, cell cycle regulation, and metastasis.

Research has demonstrated that this compound can induce apoptosis by modulating the expression of critical regulatory proteins. In various cancer cell lines, treatment with this compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. For instance, in human prostate cancer cells, this compound, often in synergy with cafestol (B1668206), leads to an increase in the levels of cleaved caspase-3 and its downstream target, cleaved PARP. mdpi.com Concurrently, a decrease in the expression of anti-apoptotic proteins like STAT3, Bcl-2, and Bcl-xL has been observed. mdpi.com

Furthermore, proteomic investigations have shed light on the inhibitory effects of this compound on cell proliferation and migration. Key signaling pathways that are often hyperactivated in cancer are attenuated by this compound. Studies in renal and prostate cancer cells have revealed that this compound can inhibit the phosphorylation of Akt and ERK, two central kinases in tumor progression. nih.gov In fibrosarcoma cells, this compound has been found to suppress the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion, by inhibiting the Akt, p38 MAPK, and JNK1/2 signaling pathways. mdpi.com

The following interactive table summarizes key proteins modulated by this compound as identified in various studies.

Protein Target Effect of this compound Associated Cellular Process Cell Line Model(s) Reference(s)
Cleaved Caspase-3UpregulationApoptosisProstate Cancer (PC-3, DU145, LNCaP) mdpi.com
Cleaved PARPUpregulationApoptosisProstate Cancer (PC-3, DU145, LNCaP) mdpi.com
STAT3DownregulationAnti-apoptosis, ProliferationProstate Cancer (PC-3, DU145, LNCaP) mdpi.com
Bcl-2DownregulationAnti-apoptosisProstate Cancer (PC-3, DU145, LNCaP), Renal Cancer (ACHN, Caki-1) mdpi.comnih.gov
Bcl-xLDownregulationAnti-apoptosisProstate Cancer (PC-3, DU145, LNCaP), Renal Cancer (ACHN, Caki-1) mdpi.comnih.gov
Akt (phosphorylated)InhibitionProliferation, SurvivalRenal Cancer (ACHN, Caki-1), Fibrosarcoma (HT-1080) mdpi.comnih.gov
ERK (phosphorylated)InhibitionProliferation, SurvivalRenal Cancer (ACHN, Caki-1) nih.gov
MMP-9InhibitionInvasion, MetastasisFibrosarcoma (HT-1080) mdpi.com
Androgen Receptor (AR)DownregulationProliferationProstate Cancer (LNCaP) mdpi.com

Genomic and Transcriptomic Analyses of Gene Expression Modulation

Genomic and transcriptomic studies have complemented proteomic findings by revealing how this compound influences cellular function at the level of gene expression. These analyses have identified specific genes whose transcription is significantly altered following treatment with this compound, providing insights into the upstream regulatory mechanisms.

A key mechanism through which this compound appears to exert its effects is the modulation of transcription factors that control the expression of genes involved in cancer progression. For example, in fibrosarcoma cells, this compound has been shown to suppress the activity of NF-κB, a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. mdpi.com This inhibition of NF-κB activity contributes to the downregulation of its target genes, such as MMP-9. mdpi.com

In the context of prostate cancer, treatment with this compound has been associated with the downregulation of the androgen receptor (AR) gene. mdpi.com The androgen receptor is a critical driver of proliferation in prostate cancer, and its reduced expression at the protein level is preceded by a decrease in its gene transcription. mdpi.com Furthermore, studies have indicated that this compound can decrease the expression of chemokines and their receptors, such as CCL-2, CCL-5, CCR-2, and CCR-5, which are involved in tumor cell migration and the tumor microenvironment. mdpi.com

The table below provides a summary of genes whose expression is modulated by this compound.

Gene Target Effect of this compound Associated Cellular Process Cell Line Model(s) Reference(s)
Androgen Receptor (AR)DownregulationProliferationProstate Cancer mdpi.com
NF-κB (activity)SuppressionInflammation, ProliferationFibrosarcoma (HT-1080) mdpi.com
MMP-9DownregulationInvasion, MetastasisFibrosarcoma (HT-1080) mdpi.com
CCL-2DownregulationChemotaxis, InflammationProstate Cancer mdpi.com
CCL-5DownregulationChemotaxis, InflammationProstate Cancer mdpi.com
CCR-2DownregulationChemotaxis, InflammationProstate Cancer mdpi.com
CCR-5DownregulationChemotaxis, InflammationProstate Cancer mdpi.com
Programmed Death-Ligand 1 (PD-L1)DownregulationImmune EvasionRenal Cancer (ACHN, Caki-1) nih.gov

Metabolomic Studies of Cellular Metabolic Shifts Induced by this compound

While comprehensive metabolomic profiling of this compound's effects is an emerging area of research, preliminary studies have begun to investigate the metabolic shifts induced by this compound. The metabolome represents the downstream readout of genomic, transcriptomic, and proteomic activities, offering a functional snapshot of the cell's physiological state.

Current research suggests that this compound can influence lipid metabolism. Studies have indicated that kahweol, the parent compound of this compound, can reduce lipid accumulation in adipocytes. nih.gov This is achieved, in part, by downregulating the expression of key adipogenic factors. nih.gov

In the context of cholesterol metabolism, research on the related diterpene cafestol, often studied alongside kahweol, has shown effects on LDL receptor activity. ahajournals.org While direct, broad-spectrum metabolomic studies on this compound are limited, the existing evidence points towards a role in modulating key metabolic pathways. Future untargeted metabolomic analyses are needed to provide a more comprehensive picture of the metabolic reprogramming induced by this compound.

Integration of Multi-Omics Data for Systems Biology Understanding

A systems biology approach, which involves the integration of data from multiple 'omics' platforms, holds the key to a comprehensive understanding of this compound's biological effects. By combining proteomic, transcriptomic, and metabolomic data, researchers can construct detailed models of the molecular networks perturbed by this compound.

For instance, the observed downregulation of the androgen receptor gene (transcriptomics) by this compound in prostate cancer cells directly correlates with the decreased levels of the androgen receptor protein (proteomics). mdpi.com This, in turn, leads to the inhibition of cell proliferation, a key phenotypic outcome. Similarly, the suppression of the NF-κB transcription factor (transcriptomics) provides a mechanistic explanation for the observed decrease in MMP-9 protein expression and subsequent reduction in cell invasion (proteomics). mdpi.com

The inhibition of signaling proteins like Akt and ERK, as revealed by proteomics, can be linked to downstream effects on both gene expression and metabolic processes. nih.gov A systems-level analysis would aim to map these intricate connections, revealing how initial interactions of this compound with specific proteins trigger signaling cascades that reverberate through the transcriptome and proteome, ultimately leading to a shift in the cellular metabolome and phenotype.

While dedicated multi-omics studies on this compound are still in their infancy, the available data from individual 'omics' approaches provide a strong foundation for future integrative analyses. Such studies will be crucial for elucidating the complete mechanism of action of this compound and for identifying potential biomarkers of its activity.

Emerging Research Areas and Future Directions for Kahweol Acetate

Exploration of Novel Therapeutic Applications in Disease Models

Recent preclinical studies have highlighted the promise of kahweol (B1673272) acetate (B1210297) as a therapeutic agent, particularly in the field of oncology. Research has demonstrated its efficacy in inhibiting the growth and spread of various cancer cell lines.

In studies on renal cancer, kahweol acetate has been shown to significantly inhibit the proliferation and migration of human renal cancer cells. nih.govrsc.orgnih.govnih.gov Mechanistic investigations revealed that this compound, often in combination with another coffee diterpene, cafestol (B1668206), can induce apoptosis (programmed cell death) and inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govrsc.org The compound has been observed to downregulate the expression of several key signaling molecules, including Akt and ERK, which are crucial for tumor progression. nih.govrsc.orgnih.govnih.gov Furthermore, this compound has been found to modulate the tumor microenvironment by downregulating C-C chemokine receptors (CCR2, CCR5, and CCR6) and programmed death-ligand 1 (PD-L1), suggesting a potential role in enhancing anti-tumor immunity. nih.govrsc.orglktlabs.com

Prostate cancer is another area where this compound has shown significant promise. nih.govthieme-connect.comscispace.comnih.gov Studies have demonstrated that this compound, alone or in synergy with cafestol, can inhibit the proliferation and migration of human prostate cancer cells in a dose-dependent manner. nih.govthieme-connect.comscispace.comnih.gov The anti-cancer effects in prostate cancer models are attributed to the induction of apoptosis, inhibition of EMT, and a decrease in androgen receptor (AR) expression. nih.govthieme-connect.com A xenograft study in mice further confirmed that oral administration of this compound and cafestol significantly inhibited tumor growth, highlighting its potential as a novel therapeutic candidate for prostate cancer. nih.gov

Beyond renal and prostate cancer, research indicates that this compound may have broader applications. For instance, it has been found to attenuate the formation, proliferation, and migration of fibrosarcoma cells by inhibiting matrix metalloproteinase-9 (MMP-9) through the suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling pathways. nih.gov

Research Findings on the Therapeutic Applications of this compound in Cancer Models

Cancer TypeCell Lines/ModelKey FindingsMolecular Targets/Pathways AffectedReference
Renal CancerACHN and Caki-1 cellsInhibited cell proliferation and migration; induced apoptosis; inhibited epithelial-mesenchymal transition (EMT).Downregulation of Akt, ERK, STAT3, Bcl-2, Bcl-xL, CCR2, CCR5, CCR6, and PD-L1. nih.govrsc.orgnih.govnih.govlktlabs.com
Prostate CancerLNCaP, PC-3, DU145 cells; SCID mice xenograftInhibited cell proliferation and migration; induced apoptosis; inhibited EMT; inhibited tumor growth in vivo.Downregulation of androgen receptor (AR), CCR2, and CCR5. nih.govthieme-connect.comscispace.comnih.govnih.govmdpi.com
FibrosarcomaHT-1080 cellsAttenuated cancer formation, proliferation, and migration.Inhibition of MMP-9 via suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 pathways. nih.gov

Development of Nanotechnology-Based Delivery Systems in Preclinical Contexts

A significant hurdle in the clinical application of hydrophobic natural compounds like this compound is their poor water solubility and limited bioavailability. Nanotechnology offers a promising solution to overcome these challenges. While specific research on nanotechnology-based delivery systems for this compound is still in its nascent stages, the principles and successes seen with other hydrophobic phytochemicals provide a strong rationale for future exploration in this area.

Potential nanotechnology platforms for this compound could include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. Liposomes can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room and body temperature. They are particularly well-suited for encapsulating lipophilic molecules like this compound, offering advantages such as controlled release, improved stability, and the potential for various routes of administration, including oral and parenteral.

Polymeric Nanoparticles: These are nanoparticles made from biodegradable and biocompatible polymers. They can be engineered to provide sustained release of the encapsulated drug and can be surface-modified with targeting ligands to enhance their accumulation in specific tissues or cells.

Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.

The development of such nanoformulations for this compound would be a critical step in translating its promising preclinical anti-cancer activity into effective clinical therapies.

High-Throughput Screening for Activity and Target Identification

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.govrsc.orgthieme-connect.comresearchgate.netnih.govewadirect.com While specific HTS campaigns that have identified this compound as a lead compound are not yet widely reported, this technology represents a significant future direction for research on this molecule.

Future HTS applications for this compound could involve:

Screening for Novel Bioactivities: HTS assays could be employed to screen this compound against a wide array of biological targets and cellular pathways to uncover novel therapeutic applications beyond its known anti-cancer effects. This could include screening for anti-inflammatory, neuroprotective, or anti-diabetic activities.

Target Identification and Deconvolution: A key challenge in natural product research is identifying the specific molecular targets through which a compound exerts its biological effects. HTS-based approaches, such as cell-based reporter assays, proteomic screening, and chemical genetics, could be utilized to systematically identify the protein targets of this compound. nih.govrsc.orgthieme-connect.comresearchgate.netnih.govewadirect.com

Synergistic Drug Combinations: HTS can be used to screen for synergistic interactions between this compound and other known therapeutic agents. This could lead to the development of more effective combination therapies with improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Studies: By screening libraries of this compound analogs, HTS can rapidly provide data on the structural features that are essential for its biological activity. This information is crucial for the design and synthesis of more potent and selective derivatives.

The application of HTS technologies will undoubtedly accelerate the pace of research on this compound, leading to a deeper understanding of its therapeutic potential and mechanism of action.

Computational and In Silico Modeling for Mechanistic Prediction and Drug Design

Computational and in silico modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and guide the design of new drugs. taylorandfrancis.comnih.gov For this compound, these approaches hold significant promise for elucidating its mechanisms of action and for the rational design of more effective analogs.

A recent study utilized molecular docking to investigate the interaction of kahweol (the parent alcohol of this compound) with several key cancer-related proteins, including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor (PDGFR), rapidly accelerated fibrosarcoma (Raf), and topoisomerase-I. The study reported favorable binding scores, suggesting that these proteins could be potential targets of kahweol.

Future directions for the computational and in silico modeling of this compound include:

Molecular Docking and Virtual Screening: More extensive molecular docking studies can be performed to screen large databases of proteins to identify other potential targets of this compound. Virtual screening of compound libraries can also be used to identify other molecules with similar predicted binding modes.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between this compound and its target proteins, helping to understand the stability of the complex and the key residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of chemical features required for the biological activity of this compound. This information can then be used to search for other compounds with a similar pharmacophore.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, which is crucial for its development as a drug candidate.

The integration of these computational approaches with experimental studies will be instrumental in accelerating the discovery and development of this compound-based therapeutics.

Q & A

Q. Advanced Research Focus

  • Combination index analysis : Test individual vs. combined IC50 values. Synergy was observed in prostate cancer models, where 30 µM this compound + 30 µM cafestol reduced tumor growth to 167% vs. 342% in controls over 11 days .
  • In vivo xenograft models : Transplant cancer cells (e.g., prostate PC-3) into mice and administer compounds via intraperitoneal injection. Monitor tumor volume and validate via histopathology .

How should contradictory data on this compound’s modulation of ERK phosphorylation be resolved?

Q. Data Contradiction Analysis

  • Context-dependent mechanisms : In triple-negative breast cancer (TNBC), this compound inhibits ERK phosphorylation to suppress migration , while in HCC, it activates ERK to induce apoptosis .
  • Experimental validation : Use isoform-specific ERK inhibitors or siRNA knockdown to isolate pathway contributions. Include positive controls (e.g., EGF for ERK activation) to confirm assay reliability .

What methodologies are optimal for identifying this compound’s signaling pathways in cancer cells?

Q. Mechanistic Study Design

  • Phosphoprotein profiling : Western blotting for PI3K/AKT, STAT3, JNK, and FAK in TNBC cells showed reduced phosphorylation (e.g., 20–40% inhibition at 50 µM) .
  • siRNA knockdown : Silencing CTGF in vascular smooth muscle cells revealed this compound’s dependency on this pathway for anti-migratory effects .

What are key considerations for in vivo experimental design with this compound?

Q. Advanced Preclinical Models

  • Dosage optimization : In prostate cancer mice, 10 mg/kg this compound + 10 mg/kg cafestol achieved synergistic tumor suppression .
  • Endpoint selection : Measure tumor volume, metastasis (via bioluminescence), and serum biomarkers (e.g., PSA for prostate cancer) .

How is apoptosis induction by this compound quantified in diverse cancer models?

Q. Methodological Consistency

  • Cleaved caspase-3 detection : Used in HCC (HepG2), colorectal (HCT116), and renal cancer cells .
  • Sub-G1 population analysis : Flow cytometry in hepatocytes showed a 2-fold increase in apoptotic cells after 20 µM this compound treatment .

What assays validate this compound’s anti-migratory effects in metastatic models?

Q. Migration and Invasion Analysis

  • Transwell assays : this compound (30 µM) reduced renal cancer cell migration by 50% in 12 hours .
  • qPCR for migration genes : Downregulation of MMP-9 and CTGF in TNBC cells correlates with ERK/PI3K pathway inhibition .

How does this compound modulate oxidative stress, and how is this measured?

Q. ROS and Antioxidant Pathways

  • DCFH-DA staining : this compound (20 µM) reduced H2O2-induced ROS by 40% in hepatocytes .
  • Nrf2/HO-1 axis : Western blotting confirmed Nrf2 nuclear translocation and HO-1 upregulation in liver cells .

Can this compound enhance the efficacy of existing chemotherapies?

Q. Combination Therapy Design

  • Sequential dosing : Pre-treatment with this compound (25 µM) sensitizes colorectal cancer cells to 5-FU, increasing apoptosis 2-fold .
  • Synergy screening : Use CompuSyn software to calculate combination indices with drugs like cisplatin .

Why does this compound exhibit opposing effects on JNK phosphorylation in different cancers?

Q. Context-Specific Pathway Analysis

  • Pro-apoptotic vs. anti-migratory roles : JNK activation promotes apoptosis in HCC but is inhibited in TNBC to block migration .
  • Tissue-specific kinase profiling : Use phospho-kinase arrays to map JNK activity across cell types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.